Cas no 2089334-16-5 (3-(Aminomethyl)-5-methylphenol hydrochloride)
3-(Aminomethyl)-5-methylphenol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-22038628
- Z2718921393
- 3-(aminomethyl)-5-methylphenol;hydrochloride
- 2089334-16-5
- 3-(Aminomethyl)-5-methylphenol hydrochloride
- Phenol, 3-(aminomethyl)-5-methyl-, hydrochloride (1:1)
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- MDL: MFCD30189404
- Inchi: 1S/C8H11NO.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4,10H,5,9H2,1H3;1H
- InChI Key: FMFUCCFOYDWHKL-UHFFFAOYSA-N
- SMILES: Cl.OC1C=C(C)C=C(C=1)CN
Computed Properties
- Exact Mass: 173.0607417g/mol
- Monoisotopic Mass: 173.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
3-(Aminomethyl)-5-methylphenol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22038628-0.05g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 0.05g |
$166.0 | 2023-09-16 | |
| Enamine | EN300-22038628-0.1g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 0.1g |
$248.0 | 2023-09-16 | |
| Enamine | EN300-22038628-0.25g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 0.25g |
$353.0 | 2023-09-16 | |
| Enamine | EN300-22038628-0.5g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 0.5g |
$557.0 | 2023-09-16 | |
| Enamine | EN300-22038628-1.0g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 1.0g |
$714.0 | 2023-07-06 | |
| Enamine | EN300-22038628-2.5g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 2.5g |
$1399.0 | 2023-09-16 | |
| Enamine | EN300-22038628-5.0g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 5.0g |
$2070.0 | 2023-07-06 | |
| Enamine | EN300-22038628-10.0g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 10.0g |
$3069.0 | 2023-07-06 | |
| Enamine | EN300-22038628-1g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 1g |
$714.0 | 2023-09-16 | |
| Enamine | EN300-22038628-5g |
3-(aminomethyl)-5-methylphenol hydrochloride |
2089334-16-5 | 95% | 5g |
$2070.0 | 2023-09-16 |
3-(Aminomethyl)-5-methylphenol hydrochloride Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-(Aminomethyl)-5-methylphenol hydrochloride
Comprehensive Overview of 3-(Aminomethyl)-5-methylphenol hydrochloride (CAS No. 2089334-16-5)
3-(Aminomethyl)-5-methylphenol hydrochloride (CAS No. 2089334-16-5) is a specialized organic compound widely utilized in pharmaceutical and chemical research. This compound, characterized by its aminomethyl and phenol functional groups, has garnered significant attention due to its potential applications in drug development and material science. Its molecular structure, C8H12ClNO, combines a methylphenol core with an aminomethyl substituent, making it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for 3-(Aminomethyl)-5-methylphenol hydrochloride has surged, particularly in the context of targeted drug delivery systems and bioconjugation. Researchers are increasingly exploring its role in creating prodrugs and biocompatible polymers, aligning with the growing trend of personalized medicine. The compound's hydrochloride salt form enhances its solubility, a critical factor for bioavailability optimization in therapeutic formulations.
The synthesis of 3-(Aminomethyl)-5-methylphenol hydrochloride typically involves the reductive amination of 5-methylsalicylaldehyde, followed by hydrochloride salt formation. This process is optimized for high yield and purity, ensuring compliance with stringent pharmaceutical-grade standards. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify its structural integrity, a topic frequently searched by quality control professionals.
One of the most discussed applications of this compound is its potential in neuropharmacology. Studies suggest that derivatives of 3-(Aminomethyl)-5-methylphenol may interact with neurotransmitter receptors, sparking interest in treatments for neurological disorders. This aligns with the rising public focus on mental health therapeutics and cognitive enhancers, making it a trending subject in scientific forums.
From an industrial perspective, CAS No. 2089334-16-5 is valued for its role in fine chemical synthesis. Its compatibility with green chemistry principles—such as reduced waste generation and energy-efficient processes—resonates with the global push for sustainable manufacturing. Companies specializing in high-purity intermediates often highlight this compound in their portfolios to attract environmentally conscious clients.
Storage and handling of 3-(Aminomethyl)-5-methylphenol hydrochloride require adherence to standard protocols for hygroscopic substances. While not classified as hazardous, its stability under controlled conditions (e.g., inert atmosphere, low humidity) is frequently queried in chemical database searches. Proper documentation, including SDS (Safety Data Sheets), is essential for regulatory compliance.
In the realm of academic research, this compound is often cited in studies exploring structure-activity relationships (SAR). Its modular design allows for systematic modifications, enabling researchers to investigate how subtle changes impact biological activity. This approach is central to modern drug discovery pipelines, a hot topic in biomedical conferences.
The future outlook for 3-(Aminomethyl)-5-methylphenol hydrochloride appears promising, with patent filings indicating its incorporation into novel antimicrobial agents and imaging contrast media. As the scientific community prioritizes multifunctional compounds, this molecule’s dual functionality (phenolic and amine groups) positions it as a valuable asset for interdisciplinary innovation.
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